molecular formula C16H11ClN4O3S B3523294 [3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone

[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone

Cat. No.: B3523294
M. Wt: 374.8 g/mol
InChI Key: FXPSYTNTHUHEBO-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone is a complex organic compound that features a triazole ring substituted with a chlorophenyl group, a methylsulfanyl group, and a nitrophenyl group

Properties

IUPAC Name

[3-(4-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O3S/c1-25-16-18-14(10-5-7-12(17)8-6-10)19-20(16)15(22)11-3-2-4-13(9-11)21(23)24/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPSYTNTHUHEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the chlorophenyl, methylsulfanyl, and nitrophenyl groups under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.

Medicine

Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone involves its interaction with specific molecular targets. For instance, if used as a drug, it may bind to particular enzymes or receptors, inhibiting or modulating their activity. The exact pathways and molecular interactions would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar chlorophenyl group.

    3-Chloromethcathinone: Another stimulant with a chlorophenyl group but different substitution pattern.

    4-Bromomethcathinone: Similar structure with a bromine atom instead of chlorine.

Uniqueness

What sets [3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone apart is its combination of functional groups, which provides a unique set of chemical properties and potential applications. The presence of the triazole ring, along with the chlorophenyl, methylsulfanyl, and nitrophenyl groups, offers a versatile platform for further chemical modifications and applications in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone
Reactant of Route 2
Reactant of Route 2
[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone

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